molecular formula C23H18ClFN4OS2 B3400305 N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 1040658-84-1

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B3400305
CAS No.: 1040658-84-1
M. Wt: 485 g/mol
InChI Key: OMUWRNUXOIZXJR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H18ClFN4OS2 and its molecular weight is 485 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C₂₃H₂₁ClF₂N₄OS
  • Molecular Weight : 438.9 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole and pyridazine rings have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A16Against S. aureus
Compound B8Against E. faecalis
Compound C≤0.25Against C. albicans

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly through the modulation of specific pathways involved in tumor growth and metastasis. Research indicates that compounds with similar scaffolds can act as inhibitors of key oncogenic pathways.

Case Study: In Vitro Evaluation

A study conducted on a series of thiazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on cancer cell lines, leading to apoptosis. The effectiveness was attributed to the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

The compound's biological activity may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as HDACs, leading to altered gene expression profiles conducive to apoptosis.
  • Antimicrobial Mechanisms : The presence of thiazole and pyridazine moieties may enhance membrane permeability in bacteria, leading to cell lysis.
  • Receptor Modulation : Potential interactions with nuclear receptors involved in metabolic regulation could contribute to anticancer effects.
MechanismDescription
HDAC InhibitionAlters gene expression, promoting apoptosis
Membrane DisruptionIncreases permeability, leading to bacterial lysis
Receptor InteractionModulates pathways related to growth regulation

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4OS2/c1-13-17(24)4-3-5-18(13)27-20(30)12-31-21-11-10-19(28-29-21)22-14(2)26-23(32-22)15-6-8-16(25)9-7-15/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUWRNUXOIZXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.